molecular formula C20H21N3O2S B2946460 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897467-39-9

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2946460
CAS No.: 897467-39-9
M. Wt: 367.47
InChI Key: PLUCVOCMLRFQOL-UHFFFAOYSA-N
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Description

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methoxybenzoyl group, which contribute to its diverse chemical properties and biological activities.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in various solvents can impact their distribution and bioavailability . Additionally, the compound’s interaction with its environment, such as its ability to inhibit quorum sensing in bacteria, can influence its efficacy .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not fully understood due to the limited research available. It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not well-documented. Thiazole derivatives have been reported to have various effects on cells. For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The exact molecular mechanism of (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not known. Thiazole derivatives have been found to interact with various biomolecules. For example, some thiazole derivatives have been found to inhibit the LasB system of Pseudomonas aeruginosa .

Metabolic Pathways

The metabolic pathways involving (2-Methoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are not well-documented. Thiazole derivatives are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole stands out due to its specific chemical structure, which imparts unique binding properties and pharmacokinetic profiles. Its combination of a benzothiazole ring and a methoxybenzoyl group differentiates it from other arylpiperazine-based compounds, potentially offering distinct therapeutic advantages .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-8-16-18(13-14)26-20(21-16)23-11-9-22(10-12-23)19(24)15-5-3-4-6-17(15)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUCVOCMLRFQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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